molecular formula C7H17N B2759051 Ethyl(2-methylbutyl)amine CAS No. 1038250-80-4

Ethyl(2-methylbutyl)amine

Cat. No.: B2759051
CAS No.: 1038250-80-4
M. Wt: 115.22
InChI Key: WCDOAVZNGVXEIL-UHFFFAOYSA-N
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Description

Ethyl(2-methylbutyl)amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, is a primary amine with the molecular formula C7H17N. It is characterized by the presence of an ethyl group and a 2-methylbutyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-methylbutyl)amine can be synthesized through several methods. One common approach is the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-methylbutyl chloride with ethylamine under basic conditions can yield this compound. Another method involves the reductive amination of 2-methylbutanal with ethylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The choice of solvents and purification techniques, like distillation, also plays a significant role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylbutyl)amine undergoes various chemical reactions typical of amines. These include:

    Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert nitro compounds to amines.

    Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso compounds, while reduction of nitro derivatives can regenerate the amine. Substitution reactions can produce a variety of alkylated or acylated amines .

Scientific Research Applications

Ethyl(2-methylbutyl)amine has several applications in scientific research:

Comparison with Similar Compounds

Ethyl(2-methylbutyl)amine can be compared with other primary amines such as methylamine, ethylamine, and propylamine. While these compounds share similar chemical properties, this compound is unique due to its specific alkyl groups, which can influence its reactivity and applications. Similar compounds include:

  • Methylamine (CH3NH2)
  • Ethylamine (C2H5NH2)
  • Propylamine (C3H7NH2)
  • Butylamine (C4H9NH2)

These compounds differ in their alkyl chain length and branching, which can affect their physical properties and reactivity .

Properties

IUPAC Name

N-ethyl-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-7(3)6-8-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDOAVZNGVXEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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